(R)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid

Übersicht

Beschreibung

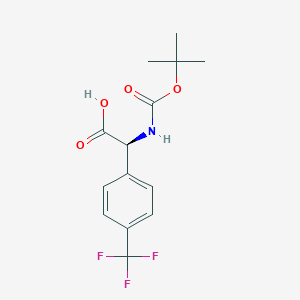

®-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is a chiral compound that features a trifluoromethyl group attached to a phenyl ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid typically involves several steps:

Starting Material Preparation: The synthesis begins with the preparation of the 4-trifluoromethyl-phenyl starting material.

Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction.

Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates

One of the primary applications of (R)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is as an intermediate in the synthesis of pharmaceuticals. Specifically, it is a key precursor in the production of Sitagliptin phosphate, a well-known medication for type II diabetes. Sitagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps to regulate blood sugar levels in patients with diabetes . The synthesis method for this compound has been optimized to enhance purity and yield, making it suitable for industrial-scale production .

Structure-Activity Relationship Studies

This compound also plays a crucial role in structure-activity relationship (SAR) studies, particularly in the development of antagonists for various biological targets. For instance, modifications of compounds containing the trifluoromethyl-phenyl moiety have been shown to influence their binding affinity and potency against specific receptors, such as the hP2Y14 receptor. Research indicates that derivatives with this moiety exhibit favorable pharmacological profiles, which can be leveraged for drug design .

Antimicrobial Activity Research

Research has explored the antimicrobial properties of compounds related to this compound. Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities against various microbial strains. For example, compounds with similar structural features have shown promising results against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Drug Design and Development

The compound's unique chemical structure allows it to be utilized as a building block in the design of novel drugs targeting various diseases. Its ability to modulate biological activity through structural modifications makes it a valuable asset in medicinal chemistry. Researchers are actively investigating its potential as a scaffold for developing new therapeutic agents with improved efficacy and reduced side effects .

Biological Studies

In biological studies, this compound has been employed to investigate its effects on cellular mechanisms and pathways. Its derivatives have been used to study interactions with proteins involved in disease processes, enhancing our understanding of their roles in pathophysiology . This research is critical for identifying new therapeutic targets and strategies.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Intermediates | Key precursor for Sitagliptin phosphate, enhancing blood sugar regulation in diabetes patients. |

| Structure-Activity Relationship | Used in SAR studies for developing receptor antagonists with improved binding affinity. |

| Antimicrobial Activity Research | Exhibits significant antibacterial and antifungal properties against various pathogens. |

| Drug Design and Development | Serves as a scaffold for novel therapeutic agents targeting diverse diseases. |

| Biological Studies | Explores interactions with proteins involved in disease mechanisms, aiding target identification. |

Wirkmechanismus

The mechanism by which ®-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The Boc-protected amino group can be deprotected under physiological conditions, enabling the compound to interact with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-Boc-amino-(4-fluorophenyl)-acetic acid

- ®-Boc-amino-(4-chlorophenyl)-acetic acid

- ®-Boc-amino-(4-bromophenyl)-acetic acid

Uniqueness

®-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its fluorine, chlorine, and bromine analogs.

Biologische Aktivität

(R)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms, efficacy, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its pharmacological properties. The presence of the Boc (tert-butyloxycarbonyl) group provides stability and facilitates the synthesis of derivatives. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which can enhance their bioavailability and efficacy in biological systems.

- Enzyme Inhibition :

- Compounds with similar structures have been shown to inhibit various enzymes, including topoisomerases, which are crucial for DNA replication and transcription. For instance, dual inhibitors targeting DNA gyrase and topo IV have demonstrated low nanomolar inhibition values, indicating potent antibacterial activity against Gram-positive and Gram-negative bacteria .

- Modulation of Transport Proteins :

- The interaction with P-glycoprotein (P-gp) has been studied extensively in amino acid-derived compounds. Such interactions can alter drug absorption and resistance mechanisms in cancer cells. For example, certain thiazole derivatives have shown significant modulation of P-gp activity, enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel .

Antibacterial Activity

The antibacterial potential of this compound can be compared with other compounds exhibiting similar functionalities.

| Compound | Target Bacteria | IC50 (nM) | MIC (μg/mL) |

|---|---|---|---|

| 7a | E. coli | <10 | 2 |

| 16b | E. faecalis | 38 | 16 |

| TTT-28 | SW620/Ad300 | 10 | Not reported |

The data indicates that compounds like 7a exhibit potent antibacterial properties with IC50 values significantly lower than 100 nM, showcasing their potential as therapeutic agents against multi-drug resistant strains .

Case Studies

- In Vivo Efficacy :

- Metabolic Implications :

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIYJIQGEQQZLD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101130895 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228549-08-3 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228549-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.